molecular formula C22H36Cl2N2O2 B14699616 1-Pentanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride CAS No. 25224-23-1

1-Pentanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride

Cat. No.: B14699616
CAS No.: 25224-23-1
M. Wt: 431.4 g/mol
InChI Key: BWLPPUPBSHVMMS-UHFFFAOYSA-N
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Description

1-Pentanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride is a complex organic compound that belongs to the class of morpholine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Pentanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Morpholine Ring: This can be done through nucleophilic substitution reactions, where the morpholine ring is introduced to the piperidine intermediate.

    Formation of the Final Compound: The final step involves the reaction of the intermediate with 1-pentanone under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Pentanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or phenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

1-Pentanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Pentanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Morpholinoethyl)-4-phenylpiperidine: Similar structure but lacks the pentanone group.

    4-Phenylpiperidine: Lacks both the morpholine and pentanone groups.

    Morpholine derivatives: Various compounds with the morpholine ring but different substituents.

Uniqueness

1-Pentanone, 1-(1-(2-morpholinoethyl)-4-phenyl-4-piperidyl)-, dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

25224-23-1

Molecular Formula

C22H36Cl2N2O2

Molecular Weight

431.4 g/mol

IUPAC Name

1-[1-(2-morpholin-4-ylethyl)-4-phenylpiperidin-4-yl]pentan-1-one;dihydrochloride

InChI

InChI=1S/C22H34N2O2.2ClH/c1-2-3-9-21(25)22(20-7-5-4-6-8-20)10-12-23(13-11-22)14-15-24-16-18-26-19-17-24;;/h4-8H,2-3,9-19H2,1H3;2*1H

InChI Key

BWLPPUPBSHVMMS-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)C1(CCN(CC1)CCN2CCOCC2)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

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